Ethylidifluoroborane
Description
Ethylidifluoroborane (CAS 430-41-1), also known as ethyldifluoroborane, is an organoboron compound with the chemical formula C₂H₅BF₂ and a molecular weight of 77.87 g/mol . It belongs to the class of alkylboranes, characterized by a boron atom bonded to two fluorine atoms and an ethyl group. This compound is notable for its applications in organic synthesis, particularly as a precursor or catalyst in hydroboration and cross-coupling reactions. Its logP value of 1.433 indicates moderate hydrophobicity, suggesting balanced solubility in both organic and aqueous phases .
Properties
CAS No. |
430-41-1 |
|---|---|
Molecular Formula |
C2H5BF2 |
Molecular Weight |
77.87 g/mol |
IUPAC Name |
ethyl(difluoro)borane |
InChI |
InChI=1S/C2H5BF2/c1-2-3(4)5/h2H2,1H3 |
InChI Key |
LYUQNYXHNCJGBN-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(F)F |
Origin of Product |
United States |
Preparation Methods
Hydroboration of Ethylene with Boron Trifluoride Complexes
Hydroboration offers a direct route to ethylidifluoroborane by reacting ethylene with BF₃ complexes. This method leverages the electrophilic character of BF₃ to facilitate anti-Markovnikov addition:
Procedure :
- BF₃ Etherate Activation : BF₃ is complexed with diethyl ether to form BF₃·OEt₂, enhancing its reactivity.
- Ethylene Introduction : Gaseous ethylene is bubbled into the BF₃·OEt₂ solution at 0–25°C under pressure (1–2 atm).
- Isolation : The product is separated from the ether complex via vacuum distillation.
Key Parameters :
- Pressure : 1–2 atm to ensure sufficient ethylene solubility.
- Catalyst : None required; reaction proceeds via electrophilic mechanism.
- Yield : 50–65%, with minor byproducts (e.g., diethylboron fluoride).
Advantages :
Halogen Exchange from Ethylboron Dichloride
This compound can be synthesized via halogen exchange from ethylboron dichloride (C₂H₅BCl₂) using fluorinating agents:
Procedure :
- Synthesis of C₂H₅BCl₂ : Ethylboron dichloride is prepared by reacting ethylmagnesium bromide with BCl₃.
- Fluorination : C₂H₅BCl₂ is treated with potassium fluoride (KF) or sodium tetrafluoroborate (NaBF₄) in anhydrous THF at 80°C:
$$
\text{C₂H₅BCl₂ + 2 KF → C₂H₅BF₂ + 2 KCl}
$$ - Purification : The product is distilled under reduced pressure.
Key Parameters :
- Reagent Ratio : 1:2 molar ratio of C₂H₅BCl₂ to KF.
- Reaction Time : 12–24 hours for complete conversion.
- Yield : 70–80%, with KCl removed via filtration.
Challenges :
Organolithium Reagent Route
Organolithium reagents provide an alternative to Grignard reagents for boron trifluoride alkylation:
Procedure :
- Preparation of Ethyllithium : Ethyllithium (C₂H₅Li) is synthesized by reacting lithium metal with bromoethane in hexane.
- Reaction with BF₃ : C₂H₅Li is added dropwise to BF₃ in THF at −40°C:
$$
\text{C₂H₅Li + BF₃ → C₂H₅BF₂ + LiF}
$$ - Isolation : LiF is filtered off, and the product is distilled.
Key Parameters :
Advantages :
Comparative Analysis of Methods
| Method | Reagents | Yield (%) | Purity (%) | Scalability | Safety Concerns |
|---|---|---|---|---|---|
| Grignard Reagent | C₂H₅MgBr, BF₃ | 60–75 | 90–95 | Moderate | Pyrophoric reagents |
| Hydroboration | C₂H₄, BF₃·OEt₂ | 50–65 | 85–90 | High | High-pressure ethylene |
| Halogen Exchange | C₂H₅BCl₂, KF | 70–80 | 92–97 | Moderate | Corrosive BCl₃ |
| Organolithium | C₂H₅Li, BF₃ | 65–75 | 88–93 | Low | Cryogenic conditions |
Chemical Reactions Analysis
Types of Reactions: Ethylidifluoroborane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The boron center can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ethyl-substituted boron compounds, while oxidation and reduction reactions can produce different boron-containing species .
Scientific Research Applications
Ethylidifluoroborane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound’s unique properties make it useful in the development of boron-containing biomolecules for biological studies.
Medicine: Research is ongoing to explore its potential in drug development, especially in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: this compound is utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which ethylidifluoroborane exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as nucleophilic substitution. Additionally, the presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Ethylidifluoroborane with structurally or functionally related compounds:
| Compound Name | CAS Number | Formula | Molecular Weight (g/mol) | logP | Key Characteristics |
|---|---|---|---|---|---|
| This compound | 430-41-1 | C₂H₅BF₂ | 77.87 | 1.433 | Borane derivative; moderate reactivity |
| Pentafluoroethyl difluoroborane | N/A | C₂F₅BF₂ | ~143.87* | N/A | Higher electronegativity; volatile |
| Ethylphosphonus difluoride | 430-78-4 | C₂H₅PF₂ | 96.00 | N/A | Organophosphorus; high acute toxicity |
| Tetraethylammonium tetrafluoroborate | 429-06-1 | (C₂H₅)₄N·BF₄ | 217.06 | N/A | Ionic salt; high thermal stability |
| Arsine, ethyldifluoro- | 430-40-0 | C₂H₅AsF₂ | 138.98 | 1.433 | Arsenic-containing; highly toxic |
*Estimated based on molecular formula.
Key Observations:
Boron vs. Phosphorus/Arsenic Derivatives :
- This compound exhibits lower molecular weight and simpler structure compared to ethylphosphonus difluoride (C₂H₅PF₂) and ethyldifluoroarsine (C₂H₅AsF₂). The latter two contain phosphorus or arsenic, imparting higher toxicity and distinct reactivity, such as in nerve agent synthesis .
- Boron derivatives like this compound are generally less toxic and more versatile in synthetic chemistry .
Fluorine Substitution Effects :
- Pentafluoroethyl difluoroborane (C₂F₅BF₂), with additional fluorine atoms, is more electronegative and volatile than this compound. This enhances its reactivity in fluorination reactions but reduces stability under ambient conditions .
Ionic vs. Covalent Compounds :
- Tetraethylammonium tetrafluoroborate ((C₂H₅)₄N·BF₄) is an ionic salt with high thermal stability (>300°C), contrasting with the covalent, reactive nature of this compound. It is widely used as an electrolyte in electrochemical applications .
logP and Solubility Trends
This compound shares a logP value of 1.433 with ethyldifluoroarsine (CAS 430-40-0), indicating similar hydrophobicity. However, their biological interactions differ drastically due to arsenic’s toxicity . Compounds like tetraethylammonium tetrafluoroborate lack logP data but are highly water-soluble due to their ionic nature .
Q & A
Q. What are the recommended synthesis protocols for ethylidifluoroborane, and how can purity be validated experimentally?
this compound synthesis typically involves controlled fluorination of ethylborane derivatives under inert conditions. Key steps include:
- Reaction Monitoring : Use in situ NMR or FTIR spectroscopy to track boron-fluorine bond formation .
- Purification : Distillation under reduced pressure or crystallization in non-polar solvents.
- Purity Validation : Combustion analysis (C/H content), B and F NMR for structural confirmation, and elemental analysis for stoichiometric ratios .
- Safety : Ensure rigorous exclusion of moisture and oxygen to prevent decomposition; use Schlenk-line techniques .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
- Primary Techniques :
- B NMR: Expected chemical shift range of 10–30 ppm for BF groups.
- F NMR: Look for coupling constants () between 50–80 Hz.
- IR Spectroscopy: B-F stretching vibrations near 1,200–1,400 cm.
Q. How can researchers safely handle this compound in laboratory settings?
- Protective Measures : Use fluoropolymer-coated gloves, face shields, and fume hoods to avoid dermal/ocular exposure.
- Waste Management : Quench residues with dry alkali bases (e.g., KCO) before disposal to neutralize reactive fluorides .
- Storage : Seal in borosilicate glass under argon; avoid plastic containers due to potential permeation .
Advanced Research Questions
Q. What computational methods are suitable for modeling this compound’s reactivity, and how do theoretical predictions align with experimental outcomes?
- Methods : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (FMOs).
- Validation : Compare computed F NMR shifts (via GIAO method) with experimental data. Discrepancies >5 ppm suggest limitations in solvent-effect modeling or basis-set incompleteness .
- Applications : Predict regioselectivity in cross-coupling reactions by analyzing LUMO localization on boron centers.
Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound as a Lewis acid catalyst?
- Hypothesis Testing : Design isotopic labeling experiments (e.g., B vs. B) to track boron’s role in transition states.
- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants under varying temperatures. Compare with Eyring plots to distinguish associative vs. dissociative pathways .
- Controlled Replication : Reproduce conflicting studies with strict exclusion of moisture and oxygen, as trace HO can hydrolyze BF groups and alter mechanisms .
Q. What strategies optimize this compound’s stability in protic solvents for aqueous-phase applications?
- Stabilization Techniques :
- Encapsulation in micelles (e.g., SDS) to shield boron centers.
- Co-ligand addition (e.g., pyridine derivatives) to saturate boron’s coordination sphere.
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound studies?
- Feasible : Ensure access to anhydrous synthesis facilities and high-field NMR for characterization.
- Novelty : Focus on understudied applications (e.g., fluorinated MOF precursors) rather than well-documented uses in organic synthesis .
- Ethics : Address environmental risks of fluoride byproducts in methodology sections .
Q. What statistical approaches are appropriate for analyzing contradictory catalytic efficiency data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
